BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic and Synthetic
Profile of Phenyl Chlorodithioformate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phenyl chlorodithioformate

Cat. No.: B102121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic
protocols, and key chemical properties of Phenyl chlorodithioformate (CAS No: 16911-89-0).
Given the limited availability of direct experimental spectra in public databases, this document
combines reported physical properties with predicted spectroscopic data based on the analysis
of its constituent functional groups and analogous chemical structures.

Chemical and Physical Properties

Phenyl chlorodithioformate is a reactive chemical intermediate utilized in organic synthesis.
[1] Key physical properties are summarized below.

Property Value Reference(s)
Molecular Formula C7HsCIS2 [2][3]
Molecular Weight 188.70 g/mol [2][3]
Appearance Liquid [2][3]
Boiling Point 135 °C at 15 mmHg [2][3]
Density 1.331 g/mL at 25 °C [21[3]
Refractive Index n20/D 1.6688 [2][3]
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Spectroscopic Data (Predicted)

The following tables present the expected spectroscopic data for Phenyl chlorodithioformate.
These values are estimated based on typical chemical shifts and absorption frequencies for the
functional groups present in the molecule.

'H NMR Spectroscopy

e Solvent: CDCls

e Frequency: 400 MHz

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aromatic Protons
7.20-7.60 Multiplet 5H (CoHs)
6115
3C NMR Spectroscopy
e Solvent: CDCIs
e Frequency: 100 MHz
Chemical Shift (6, ppm) Assignment
~195 C=S (Thiocarbonyl)
125-135 Aromatic Carbons (CeHs)

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b102121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3050 - 3100 Medium Aromatic C-H Stretch
1600, 1480 Medium-Strong Aromatic C=C Stretch
1200 - 1250 Strong C=S Stretch

690 - 770 Strong Aromatic C-H Bend

Mass Spectrometry

« lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Possible Fragment
[M]* (Molecular lon, with 35ClI/
188/190 Moderate )
37Cl isotopes)
153 High [M-CIl*
109 High [CeHsS]+
77 Moderate [CeHs]*

Experimental Protocols
Proposed Synthesis of Phenyl Chlorodithioformate

This protocol describes a plausible method for the synthesis of Phenyl chlorodithioformate
from thiophenol and thiophosgene. This reaction is analogous to the formation of related
chlorothioformates.

Workflow for the Synthesis of Phenyl Chlorodithioformate
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Synthesis Workflow
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Caption: A proposed workflow for the synthesis of Phenyl chlorodithioformate.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b102121?utm_src=pdf-body-img
https://www.benchchem.com/product/b102121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Procedure:

e In a fume hood, dissolve thiophenol (1.0 equivalent) in a suitable inert solvent (e.g.,
dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel.

e Cool the solution to 0 °C using an ice bath.

o Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred
solution of thiophenol via the dropping funnel.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

» Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially
with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator.

o Purify the crude product by vacuum distillation to obtain Phenyl chlorodithioformate.

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified Phenyl chlorodithioformate in
approximately 0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak (CDClIs: & 7.26 ppm for *H and & 77.16 ppm for 13C).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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o Sample Preparation: As Phenyl chlorodithioformate is a liquid, a neat spectrum can be
obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium
chloride (NaCl) plates.

 Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer over a
range of 4000-400 cm—1,

o Data Collection: Collect a background spectrum of the clean KBr/NaCl plates before running
the sample spectrum. The final spectrum should be reported in terms of wavenumber (cm~1)
versus transmittance (%).

3.2.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a Gas
Chromatography (GC) system for separation and subsequent ionization.

« lonization: Use Electron lonization (El) at 70 eV.

e Analysis: Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass
analyzer. The mass spectrum should be plotted as m/z versus relative intensity.

Safety Information

Phenyl chlorodithioformate is expected to be a hazardous substance. Based on data for
similar compounds, it is likely to be corrosive and toxic.[3] Appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
All manipulations should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
Phenyl Chlorodithioformate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b102121#spectroscopic-data-nmr-ir-mass-spec-for-
phenyl-chlorodithioformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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